N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of nicotinoyl, piperidinyl, and oxalamide groups, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinoyl derivative, followed by the introduction of the piperidinyl group. The final step involves the formation of the oxalamide linkage. Common reagents used in these reactions include acyl chlorides, amines, and trifluoroethyl compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. Additionally, purification techniques such as crystallization and chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the nitro group would produce amines.
Scientific Research Applications
N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Nicotinoyl derivatives: Compounds with similar nicotinoyl groups but different substituents.
Piperidinyl compounds: Molecules featuring the piperidinyl moiety with varying functional groups.
Oxalamides: Compounds containing the oxalamide linkage but differing in other structural aspects.
Uniqueness
N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-28-15-12(3-2-6-21-15)16(27)24-7-4-11(5-8-24)9-22-13(25)14(26)23-10-17(18,19)20/h2-3,6,11H,4-5,7-10H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUMLCFXZFQUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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